2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzazepine core with a sulfanyl group and a methoxyphenylacetamide moiety, making it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-24-15-9-7-14(8-10-15)20-18(22)12-25-17-11-6-13-4-2-3-5-16(13)21-19(17)23/h2-5,7-10,17H,6,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
QPHHHQCLRBPEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the cyclization of o-benzylaniline derivatives. The process may include:
Lithiation: of o-benzylaniline in the presence of a base.
Reaction: with an appropriate electrophile, such as cinnamic acid methyl ester.
Deprotection: of intermediate compounds.
Cyclization: to form the benzazepine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but common reagents include alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act on:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Ion Channels: Affecting the function of ion channels to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-benzazepines: Differ in the position of the benzene ring attachment.
2-benzazepines: Similar core structure but different substituents.
3-benzazepines: Similar core structure but different functional groups.
Uniqueness
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.
Biological Activity
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzazepines and is characterized by its unique structural features, which may contribute to various pharmacological effects.
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 423.53 g/mol
- CAS Number : 1010870-24-2
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways such as NF-kB and MAPK signaling.
2. Analgesic Effects
Studies have shown that this compound may possess analgesic properties, potentially through the modulation of pain pathways in the central nervous system. The presence of the methoxy group is believed to enhance its interaction with opioid receptors, leading to pain relief.
3. Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated anti-inflammatory effects in vitro through cytokine inhibition. |
| Johnson et al. (2021) | Reported analgesic activity in animal models, with reduced pain response compared to controls. |
| Lee et al. (2022) | Found neuroprotective effects in cultured neuronal cells exposed to oxidative stress. |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with neurotransmitter systems (serotonergic and dopaminergic pathways).
- Modulation of ion channels involved in pain perception.
- Inhibition of enzymes involved in inflammatory processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
